Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 5th position, and an ethyl ester group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 5-methoxyindole.
Bromination: The bromination of 5-methoxyindole is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4th position.
Esterification: The carboxylation of the indole ring is achieved by reacting the brominated intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-amino or 4-thio derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The ethyl ester group enhances its lipophilicity, facilitating its cellular uptake and distribution. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 4-bromo-1H-indole-2-carboxylate: Lacks the methoxy group at the 5th position, resulting in different chemical properties and reactivity.
Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the methoxy group at the 5th position and has the bromine atom at the 5th position instead of the 4th.
Ethyl 4-methoxy-1H-indole-2-carboxylate:
The presence of both bromine and methoxy groups in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)9-6-7-8(14-9)4-5-10(16-2)11(7)13/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXRPQZVZUOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953087 | |
Record name | Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30933-69-8 | |
Record name | Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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